Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate
Brand Name: Vulcanchem
CAS No.: 898773-97-2
VCID: VC2300084
InChI: InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2
Molecular Formula: C21H31NO3
Molecular Weight: 345.5 g/mol

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate

CAS No.: 898773-97-2

Cat. No.: VC2300084

Molecular Formula: C21H31NO3

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate - 898773-97-2

Specification

CAS No. 898773-97-2
Molecular Formula C21H31NO3
Molecular Weight 345.5 g/mol
IUPAC Name ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate
Standard InChI InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3
Standard InChI Key KFSNGQFBEFMZBQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2

Introduction

Chemical Identity and Properties

Basic Information

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate is identified by the CAS number 898773-97-2 and has a molecular formula of C21H31NO3 . This compound has a molecular weight of 345.5 g/mol and is characterized by its complex structure containing a piperidine ring attached to a phenyl group via a methylene bridge. The IUPAC name for this compound is ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate, which systematically describes its chemical structure.

Structural Features

The structural composition of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate can be represented by the SMILES notation: CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2 . This notation captures the essential structural elements of the compound, including the ethyl ester group, the heptanoate chain, the ketone functionality, the phenyl ring, and the piperidine moiety. The compound's Standard InChI identifier further provides a standardized representation of its chemical structure, enabling precise identification in chemical databases and literature.

PropertyValueSource
CAS Number898773-97-2
Molecular FormulaC21H31NO3
Molecular Weight345.5 g/mol
IUPAC Nameethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate
SMILES CodeCCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2
Typical Purity98%

Synthesis and Preparation Methods

Research Methods

Research into the pharmacodynamics of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate employs various techniques to understand its interactions with biological targets. These methods include:

  • Molecular docking studies to predict binding modes with potential target proteins

  • Binding affinity assays to quantify the strength of interactions with receptors and enzymes

  • Structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity

  • In vitro and potentially in vivo assays to evaluate pharmacological effects

These research methods provide insights into the compound's mechanism of action and potential therapeutic applications, guiding further development and optimization efforts.

Biological Activities and Applications

Mechanism of Action

The potential anti-inflammatory and analgesic effects of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate are likely related to its interaction with biological targets involved in pain signaling pathways. These may include specific receptors and enzymes that regulate pain sensation and inflammatory responses. The compound's structural features, particularly the piperidine ring and the specific substitution pattern on the phenyl ring, likely contribute to its binding affinity and selectivity for these targets.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate exist, sharing similar structural features but differing in specific substituents or positions. These include:

  • Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS: 898775-85-4): A para-substituted analogue where the piperidinomethyl group is at the 4-position of the phenyl ring rather than the 2-position.

  • Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS: 898782-66-6): A similar compound where the piperidine ring is replaced with a thiomorpholine ring .

  • Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate (CAS: 898773-95-0): A homologue with a shorter carbon chain, containing six carbons in the linear portion instead of seven .

These structural variations provide valuable insights into structure-activity relationships and can guide the development of more potent or selective compounds.

Comparative Properties

Table 2 presents a comparison of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate with its structural analogues, highlighting similarities and differences in their chemical properties.

Table 2: Comparative Properties of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate898773-97-2C21H31NO3345.5Reference compound
Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate898775-85-4C21H31NO3345.5Para-substitution
Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate898782-66-6C20H29NO3S363.5Thiomorpholine instead of piperidine
Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate898773-95-0C20H29NO3331.4Six-carbon chain instead of seven

This comparative analysis demonstrates how subtle structural modifications can affect the molecular properties of these compounds, potentially leading to differences in their biological activities and applications.

Structure-Activity Relationships

The structural diversity among these related compounds provides opportunities for structure-activity relationship (SAR) studies. By comparing the biological activities of these structurally similar compounds, researchers can identify key structural features that are critical for activity and optimize compounds for specific therapeutic targets. For example:

  • The position of the piperidinomethyl group (ortho vs. para) may affect binding to target proteins and subsequent biological activity.

  • The replacement of piperidine with thiomorpholine introduces a sulfur atom, which could alter hydrogen bonding patterns, electronic properties, and metabolic stability.

  • The length of the carbon chain (heptanoate vs. hexanoate) may influence the compound's flexibility, lipophilicity, and ability to adopt bioactive conformations.

Further research into these structure-activity relationships could guide the development of more potent and selective analogues with improved pharmacological profiles.

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